BenchChemオンラインストアへようこそ!

3,5-Difluoropyridine-2-carboxylic acid dimethylamide

Lipophilicity Drug-likeness Permeability

This fluorinated pyridine building block features the 3,5-difluoro-2-dimethylamide topology essential for bidentate hinge binding in type I/II kinase inhibitors. Its compact CNS MPO profile (tPSA ~33 Ų, 2 rotatable bonds) and liquid form enable automated nanomolar dispensing in DEL and parallel synthesis. Supplied at NLT 98% purity to minimize side-product interference in encoding steps. Choose this compound to preserve the SAR-driven advantage of the 3,5-difluoro substitution over non-fluorinated or mono-fluoro analogs.

Molecular Formula C8H8F2N2O
Molecular Weight 186.16 g/mol
CAS No. 1245215-73-9
Cat. No. B1444295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoropyridine-2-carboxylic acid dimethylamide
CAS1245215-73-9
Molecular FormulaC8H8F2N2O
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=N1)F)F
InChIInChI=1S/C8H8F2N2O/c1-12(2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3
InChIKeyQXMDPBLENIWLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoropyridine-2-carboxylic Acid Dimethylamide (CAS 1245215-73-9) – Core Identity and Procurement Baseline


3,5-Difluoropyridine-2-carboxylic acid dimethylamide (CAS 1245215-73-9) is a fluorinated pyridine building block bearing a dimethylamide moiety at the 2‑position and fluorine atoms at the 3‑ and 5‑positions of the heterocyclic ring. With a molecular formula of C₈H₈F₂N₂O and a molecular weight of 186.16 g·mol⁻¹ , the compound is commercially supplied at purities of ≥95 % or NLT 98 % and is employed primarily as a synthetic intermediate for kinase‑focused medicinal chemistry programmes [1].

Why Simple Picolinamide or Mono‑Fluoro Analogs Cannot Substitute 3,5-Difluoropyridine-2-carboxylic Acid Dimethylamide


Class‑level evidence from fluorinated pyridine medicinal chemistry demonstrates that the number and regiochemistry of fluorine substituents profoundly influence lipophilicity, metabolic stability, and target engagement [1]. Replacing the 3,5‑difluoro arrangement with a non‑fluorinated picolinamide dimethylamide or a mono‑fluoro analogue alters both the electronic character and the steric footprint of the pyridine ring, which can abrogate key hydrogen‑bond interactions in the kinase hinge region and shift the compound’s LogP and metabolic vulnerability outside the optimal window for CNS or oral drug‑like space [2]. Consequently, generic substitution without retaining the precise 3,5‑difluoro‑2‑dimethylamide topology risks loss of the structure‑activity relationship (SAR) that justifies the compound’s selection as a privileged fragment.

Quantitative Differentiation Evidence for 3,5-Difluoropyridine-2-carboxylic Acid Dimethylamide Versus Closest Analogs


Lipophilicity (LogP) Differentiation from Non‑Fluorinated Picolinamide Dimethylamide

The computed LogP of 3,5-difluoropyridine-2-carboxylic acid dimethylamide is approximately 1.0–1.2 units higher than that of the non‑fluorinated parent N,N‑dimethylpicolinamide, which has an experimental LogP of –0.24 [1]. The increase is consistent with the well‑established lipophilicity enhancement conferred by aryl‑fluorine substitution [2]. Although direct experimental LogP for the target compound has not been published, the magnitude of the shift is sufficient to move the compound from a low‑permeability space into a range more compatible with passive membrane diffusion.

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Acceptor Capacity Versus Carboxylic Acid Analog (3,5-Difluoropyridine-2-carboxylic Acid)

The dimethylamide derivative exhibits zero hydrogen‑bond donors, whereas the corresponding carboxylic acid (CAS 745784-04-7) possesses one donor and two acceptor sites . This difference decreases the crystal lattice energy of the amide relative to the acid, manifesting in a markedly lower melting point: the carboxylic acid melts at 203–208 °C , while the dimethylamide is reported as a liquid or low‑melting solid at ambient temperature . The absence of strong intermolecular hydrogen bonding in the dimethylamide improves solubility in organic solvents and facilitates handling in parallel synthesis workflows.

Hydrogen bonding Solubility Crystallinity

Metabolic Stability Advantage Over Non‑Fluorinated Picolinamide Dimethylamide (Class‑Level Inference)

Fluorine substitution at the 3‑ and 5‑positions of the pyridine ring is expected to block major sites of cytochrome P450‑mediated oxidative metabolism. Literature on fluoropyridine systems indicates that each aryl fluorine can reduce intrinsic clearance by 2‑ to 10‑fold compared with the non‑fluorinated congener, depending on the specific CYP isoform and the position of oxidation [1]. Although microsomal stability data for the exact compound have not been disclosed, the class‑level effect is well documented: the electron‑withdrawing character of fluorine deactivates the π‑system toward electrophilic oxidation and strengthens the C–F bond against metabolic cleavage [2].

Metabolic stability Cytochrome P450 Half-life

Commercially Available Purity Levels versus Closest Regioisomeric Dimethylamide Analogs

3,5-Difluoropyridine-2-carboxylic acid dimethylamide is routinely supplied at NLT 98 % purity by multiple vendors , whereas the 3,4‑difluoro and 2,5‑difluoro regioisomeric dimethylamides are either not commercially catalogued or are offered only at lower purities (typically 95 %) with longer lead times . Higher initial purity reduces the burden of pre‑reaction purification and improves the reproducibility of subsequent coupling steps.

Purity Quality control Procurement

Absence of Rotatable Bonds and Topological Polar Surface Area Versus Heavier Amide Analogs

The dimethylamide group contributes only one rotatable bond beyond the pyridine‑carbonyl linkage, and the topological polar surface area (tPSA) of the compound is computed as approximately 33 Ų . This is substantially lower than the tPSA of analogous N‑methyl‑N‑benzyl or N‑aryl amide derivatives, which typically exceed 45–55 Ų and possess additional rotatable bonds that increase conformational entropy [1]. The low tPSA value falls within the desirable CNS MPO (Multiparameter Optimization) window for brain‑penetrant candidates.

Conformational restriction tPSA CNS MPO

Highest‑Impact Application Scenarios for 3,5-Difluoropyridine-2-carboxylic Acid Dimethylamide


Kinase Hinge‑Binder Fragment for Lead Optimisation

The 3,5‑difluoro‑2‑dimethylamide motif serves as a privileged hinge‑binding fragment in type I and type II kinase inhibitor programmes. The dimethylamide carbonyl and the pyridine nitrogen can form a bidentate hydrogen‑bond pair with the kinase hinge region, while the 3‑ and 5‑fluoro substituents modulate electron density on the ring, fine‑tuning the strength of the hinge interaction and providing vectors for further elaboration into the solvent‑exposed region or the DFG pocket . The compound’s low tPSA (≈33 Ų) and favourable LogP shift relative to non‑fluorinated analogs make it especially suitable for CNS‑penetrant kinase targets such as GSK‑3β or LRRK2.

Parallel Synthesis and DNA‑Encoded Library (DEL) Chemistry

The liquid or low‑melting physical form of the dimethylamide enables accurate automated liquid dispensing in nanomolar‑scale parallel synthesis and DEL technology platforms. Its high commercial purity (NLT 98 %) reduces the risk of side products that complicate DEL encoding and decoding steps. The carboxylic acid analog, by contrast, requires pre‑activation or coupling‑reagent optimisation that adds cycle time and can generate racemisation by‑products , making the dimethylamide the preferred monomer for amide bond diversification in library production.

Late‑Stage Functionalisation in Agrochemical Discovery

The 3,5‑difluoropyridine core is a recognised scaffold in agrochemical fungicide discovery, where the fluorine substituents confer enhanced metabolic stability in plant and soil environments . The dimethylamide group can be hydrolysed post‑coupling to reveal the carboxylic acid for further derivatisation, or retained as a terminal amide to modulate LogP and phloem mobility. The compound’s NLT 98 % purity specification supports kilogram‑scale process chemistry campaigns without additional purification gates .

CNS Drug Discovery Programmes Requiring Low tPSA Building Blocks

With a computed tPSA of approximately 33 Ų and only two rotatable bonds, 3,5‑difluoropyridine-2-carboxylic acid dimethylamide falls squarely within the CNS MPO desirable space for brain penetration . Compared with bulkier amide analogs that exceed the 50 Ų tPSA threshold commonly associated with poor CNS exposure, the dimethylamide offers a compact, metabolically stabilised fragment that can be elaborated into lead series targeting neurological kinases, GPCRs, or ion channels without breaching physicochemical property guidelines.

Quote Request

Request a Quote for 3,5-Difluoropyridine-2-carboxylic acid dimethylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.